2-Amino-3-hydroxypropanamide
Overview
Description
2-Amino-3-hydroxypropanamide is an organic compound with the molecular formula C3H8N2O2. It is a derivative of serine, an amino acid, and is known for its potential applications in various scientific fields. This compound is characterized by the presence of an amine group, a hydroxyl group, and an amide group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-hydroxypropionic acid methyl ester hydrochloride with ammonia in methanol. The reaction is typically carried out in a sealed tube at 100°C for 18 hours, resulting in the formation of this compound as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or acylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-amino-3-oxopropanamide.
Reduction: Formation of 2-amino-3-hydroxypropylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-3-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It serves as a building block for the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxypropanamide involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be partly due to its interaction with neuronal voltage-dependent sodium channels, which modulates the flow of sodium ions and affects neuronal excitability . Additionally, its ability to form hydrogen bonds and interact with enzymes and receptors contributes to its biological activity.
Comparison with Similar Compounds
2-Aminoacetamide: Similar in structure but lacks the hydroxyl group.
2-Amino-3-hydroxybutanamide: Contains an additional carbon in the backbone.
Serine: The parent amino acid from which 2-amino-3-hydroxypropanamide is derived.
Uniqueness: this compound is unique due to the presence of both an amine and a hydroxyl group, which allows for diverse chemical reactivity and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-3-hydroxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOGKPMIZGEGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902446 | |
Record name | NoName_1689 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70902446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6791-49-7 | |
Record name | Serinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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